Sodium 2-methylpropane-1-sulfinate
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Overview
Description
Sodium 2-methylpropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₂S. It is a white, crystalline powder that is soluble in water. This compound is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methylpropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-1-thiol with sodium hydroxide and hydrogen peroxide. The reaction proceeds as follows:
2-methylpropane-1-thiol+sodium hydroxide+hydrogen peroxide→sodium 2-methylpropane-1-sulfinate+water
The reaction is typically carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylpropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl derivatives.
Scientific Research Applications
Sodium 2-methylpropane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-methylpropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but with a simpler alkyl group.
Sodium ethanesulfinate: Similar but with an ethyl group instead of a 2-methylpropane group.
Uniqueness: Sodium 2-methylpropane-1-sulfinate is unique due to its branched alkyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity is important .
Properties
IUPAC Name |
sodium;2-methylpropane-1-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2)3-7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVGPRJRNTWCB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39170-40-6 |
Source
|
Record name | sodium 2-methylpropane-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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